![molecular formula C15H22N2O2S2 B2492385 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide CAS No. 2415472-50-1](/img/structure/B2492385.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide, also known as TMX-202, is a novel small molecule that has been developed for its potential therapeutic applications. It is a thiophene-containing compound that has been synthesized through a multi-step organic synthesis process. TMX-202 has been found to have promising properties in various scientific research applications, including its potential as an anticancer agent.
Mecanismo De Acción
The exact mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in DNA synthesis.
Biochemical and Physiological Effects:
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its antiproliferative and radiosensitizing effects, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. It has also been shown to have antioxidant properties, which may be beneficial in preventing cellular damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide in lab experiments is its potency and specificity against cancer cells. However, one limitation of using N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations. Additionally, the exact mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide is not fully understood, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the investigation of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide. One potential direction is the development of more potent and selective analogs of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide. Another direction is the investigation of the potential of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide as a combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide and to optimize its use in cancer treatment.
Métodos De Síntesis
The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide involves several steps, including the preparation of the starting materials, the formation of the thiophene ring, and the attachment of the oxan-4-ylmethyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has been described in detail in a published research article by the developers of the compound.
Aplicaciones Científicas De Investigación
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has been investigated for its potential as an anticancer agent. In vitro studies have shown that N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide can inhibit tumor growth in mouse models of breast and colon cancer. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has also been investigated for its potential as a radiosensitizer, as it has been shown to enhance the effects of radiation therapy in cancer cells.
Propiedades
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c18-14(13-1-8-21-11-13)16-12-15(2-6-19-7-3-15)17-4-9-20-10-5-17/h1,8,11H,2-7,9-10,12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTZDFJUINKNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CSC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2492302.png)
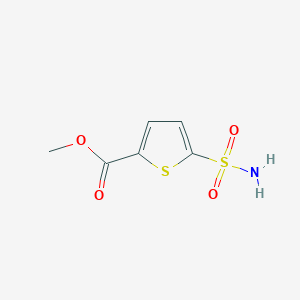
![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)
![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)
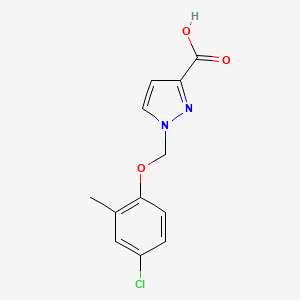
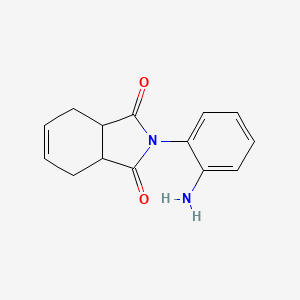
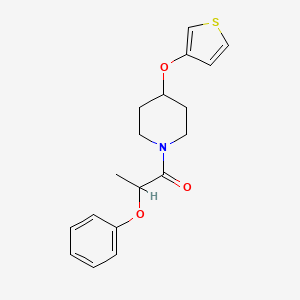
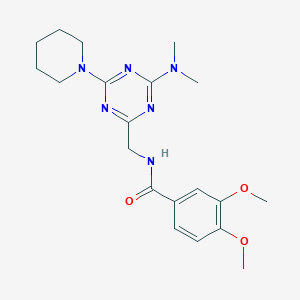
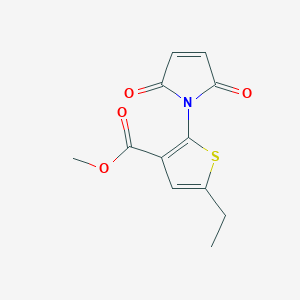
![(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2492318.png)
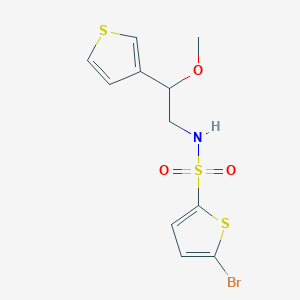
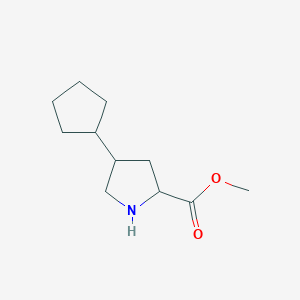
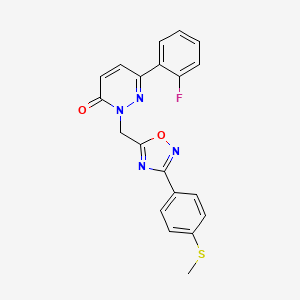
![6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2492325.png)